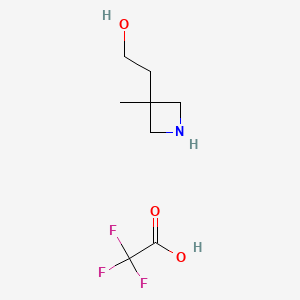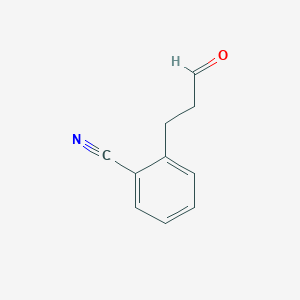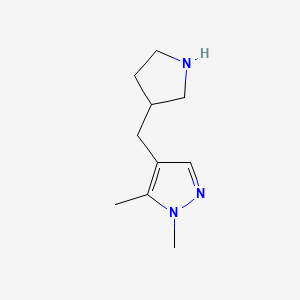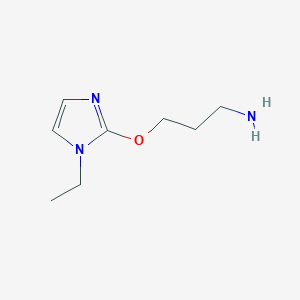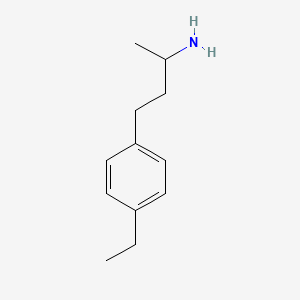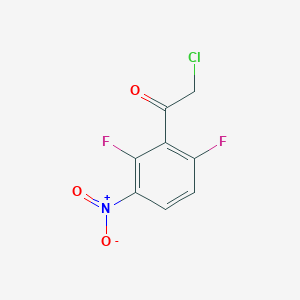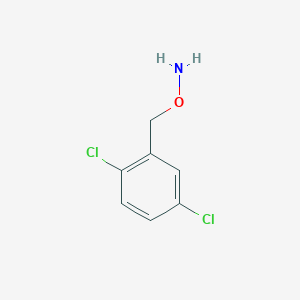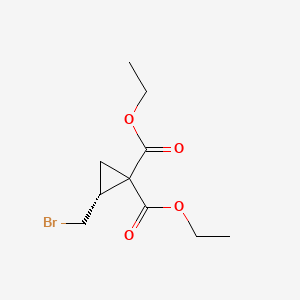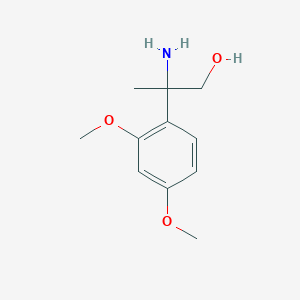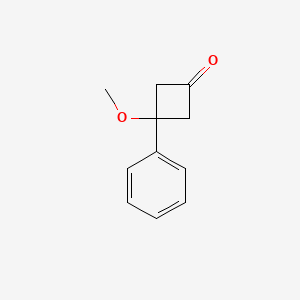
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene is an organic compound that belongs to the class of aromatic halides It consists of a benzene ring substituted with two fluorine atoms and a bromopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)-1,4-difluorobenzene can be achieved through several methods. One common approach involves the bromination of 1,4-difluorobenzene followed by alkylation with 1-bromopropane. The reaction conditions typically include the use of a strong base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the bromination and alkylation steps. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, yielding 1,4-difluorobenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of 1,4-difluorobenzene.
Applications De Recherche Scientifique
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs targeting various diseases.
Materials Science: Utilized in the preparation of advanced materials such as polymers, liquid crystals, and organic semiconductors.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2-(1-Bromopropan-2-yl)-1,4-difluorobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in drug discovery.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar structure but lacks the propyl group, leading to different reactivity and applications.
2-(1-Bromopropan-2-yl)-1,3-difluorobenzene: Positional isomer with fluorine atoms at different positions, affecting its chemical properties.
2-(1-Bromopropan-2-yl)-1,4-dichlorobenzene: Chlorine atoms instead of fluorine, resulting in different electronic and steric effects.
Uniqueness
2-(1-Bromopropan-2-yl)-1,4-difluorobenzene is unique due to the presence of both fluorine and bromine atoms, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the bromine atom provides a site for nucleophilic substitution. The propyl group adds further versatility, making this compound a valuable intermediate in various chemical transformations.
Propriétés
Formule moléculaire |
C9H9BrF2 |
|---|---|
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
2-(1-bromopropan-2-yl)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c1-6(5-10)8-4-7(11)2-3-9(8)12/h2-4,6H,5H2,1H3 |
Clé InChI |
WLIOSRVUDUBURE-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)C1=C(C=CC(=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


